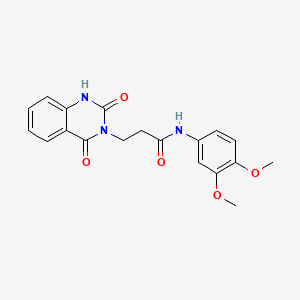

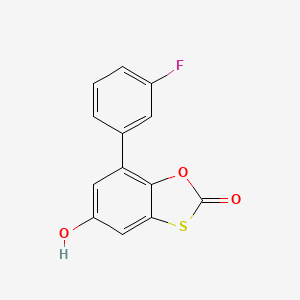

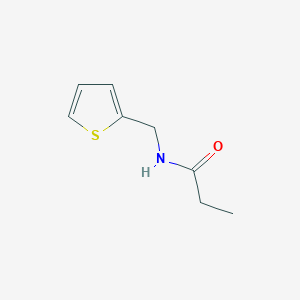

![molecular formula C14H10ClN3O2 B2497379 2-[(3-氯-2-甲基苯基)氨基]-5-硝基苯甲腈 CAS No. 945299-67-2](/img/structure/B2497379.png)

2-[(3-氯-2-甲基苯基)氨基]-5-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of nitrobenzonitriles and related compounds are of significant interest in the field of organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The compound "2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile" falls within this category, and research into its synthesis, structure, and properties can contribute to the development of new chemical entities with desirable properties.

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, which are structurally related to the compound , involves techniques such as nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of arylindoles. These methods offer a pathway to create a variety of 2-aminobenzonitriles in good to excellent yields, indicating potential routes for synthesizing the target compound through modifications of these procedures (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile" often features complex arrangements of functional groups around the benzene ring. For example, the crystal structure of polysubstituted benzenes reveals that substituents like methyl, cyano, amino, and nitro groups can significantly affect the overall molecular conformation and intermolecular interactions, leading to distinct crystal packing patterns (Zhang, 2013).

Chemical Reactions and Properties

Nitrobenzonitriles can undergo various chemical reactions, including regioselective substitution and intramolecular cyclization, to produce a range of heterocyclic compounds. These reactions highlight the reactivity of the nitro and nitrile groups under different conditions and can be leveraged to synthesize derivatives with tailored properties (Dalinger et al., 2000).

Physical Properties Analysis

The physical properties of nitrobenzonitriles and their derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the benzene ring. Studies on polymorphism and phase transformations provide insights into how these properties can be controlled through crystallization processes, which is crucial for the development of materials with specific physical characteristics (He et al., 2001).

科学研究应用

合成和化学转化

吉非替尼的合成:一项研究描述了吉非替尼的合成过程,重点介绍了4-甲氧基-5-(3-吗啉基丙氧基)-2-硝基苯甲腈通过转移氢化反应转化为一系列化合物,最终形成吉非替尼,这是一种重要的药用化合物 (Bo Jin et al., 2005)。

硝基苯甲腈的氢化:使用Raney镍催化剂对硝基苯甲腈进行氢化的研究展示了硝基基团的位置如何影响氢化过程,为有机合成中有用的化学转化提供了见解 (Klara Koprivova & L. Červený, 2008)。

分子结构和性质

构象多形性:一项关于5-甲基-2-[(2-硝基苯基)氨基]-3-噻吩羰基腈的研究讨论了其六晶形晶体系统,展示了分子构象对物理性质的影响,并突出了该化合物在理解材料的热力学和结构行为方面的应用 (Lian Yu et al., 2000)。

固态核磁共振和多形性:通过固态核磁共振和电子结构计算对类似化合物的多形式的分子结构进行研究,深入洞察了分子构象对物理和化学性质的影响,这对制药科学和材料工程领域具有重要意义 (Jay R Smith et al., 2006)。

材料科学和防腐蚀

- 对轻钢的防腐蚀剂:一项关于2-氨基苯并[1,3]二羰基腈衍生物作为防腐蚀剂的研究表明它们在酸性环境中保护轻钢的有效性,展示了硝基苯甲腈衍生物在工业材料保护中的应用 (C. Verma et al., 2015)。

作用机制

Target of Action

It is structurally similar to tolfenamic acid , which targets cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it could prevent the conversion of arachidonic acid to prostaglandins , molecules involved in inflammation and pain signaling.

Biochemical Pathways

The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , reducing the production of prostaglandins and thus alleviating inflammation and pain . The inhibition of pantothenate kinase could affect the Coenzyme A (CoA) synthesis pathway , potentially influencing energy metabolism .

Pharmacokinetics

Its structural analog, tolfenamic acid, is known to be well absorbed and widely distributed in the body . It’s reasonable to hypothesize that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile might have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, changes in CoA levels could have various downstream effects on cellular metabolism .

属性

IUPAC Name |

2-(3-chloro-2-methylanilino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-9-12(15)3-2-4-13(9)17-14-6-5-11(18(19)20)7-10(14)8-16/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKHBPWVZVOLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

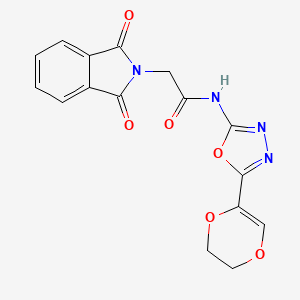

![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)

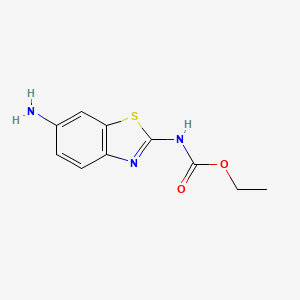

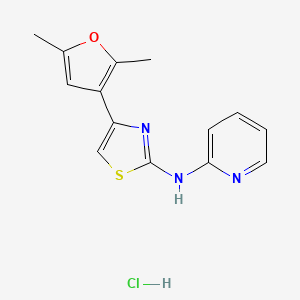

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

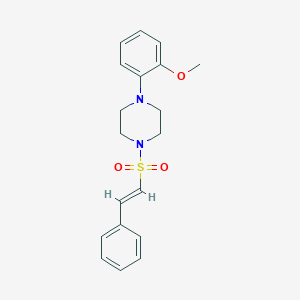

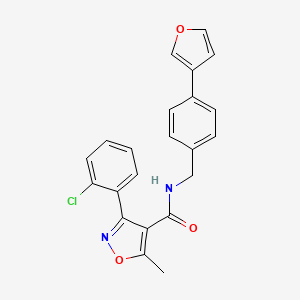

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)